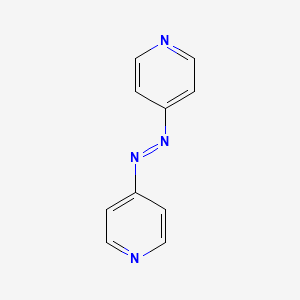

(E)-1,2-di(pyridin-4-yl)diazene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

dipyridin-4-yldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMSLUFFIXCDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=NC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285862 |

Source

|

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-99-7 |

Source

|

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4,4'-azobis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (E)-1,2-di(pyridin-4-yl)diazene, also known as 4,4'-azopyridine. This compound is a valuable building block in coordination chemistry and materials science. The synthesis detailed herein is based on the oxidative coupling of 4-aminopyridine.

Core Synthesis Protocol

The primary and most direct synthesis of this compound involves the oxidation of 4-aminopyridine using sodium hypochlorite in an aqueous solution. This method is efficient and utilizes readily available starting materials.[1]

Reaction Principle

The synthesis proceeds via the oxidation of the amino groups of two 4-aminopyridine molecules, which then couple to form the characteristic azo linkage (-N=N-). The reaction is typically carried out at a low temperature to control the reaction rate and minimize side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminopyridine | 50 g (0.5 mole) | [1] |

| Sodium Hypochlorite (5.25%) | 1000 mL (0.72 mole) | [1] |

| Water (for 4-aminopyridine) | 400 mL | [1] |

| Reaction Conditions | ||

| Initial Temperature | 5 °C | [1] |

| Reaction Temperature | < 10 °C | [1] |

| Stirring Time (post-addition) | 1.5 hours | [1] |

| Product Information | ||

| Product Name | This compound | |

| Alternate Names | 4,4'-Azodipyridine, 4,4'-Azopyridine | [1] |

| Appearance | Light orange crystals | [1] |

| Melting Point | 87-89 °C | [1] |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Aminopyridine

-

Sodium hypochlorite solution (5.25%)

-

Water

-

Methylcyclohexane (for recrystallization)

Equipment:

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven or desiccator

Procedure:

-

Preparation of the 4-Aminopyridine Solution: In a suitable reaction flask, dissolve 50 g (0.5 mole) of 4-aminopyridine in 400 mL of water. Cool the solution to 5 °C using an ice bath.[1]

-

Addition of Sodium Hypochlorite: Add 1000 mL of 5.25% sodium hypochlorite solution (0.72 mole) dropwise to the cold 4-aminopyridine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[1]

-

Reaction Period: After the complete addition of the sodium hypochlorite solution, continue to stir the reaction mixture for an additional 1.5 hours at a temperature of approximately 10 °C.[1]

-

Isolation of the Crude Product: A brown solid will precipitate from the reaction mixture. Filter the resulting suspension and air dry the solid to obtain the crude product.[1]

-

Purification by Recrystallization: Recrystallize the crude brown solid from methylcyclohexane. This will yield light orange crystals of 4,4'-azodipyridine.[1]

-

Drying and Characterization: Dry the purified crystals and determine the melting point, which should be in the range of 87-89 °C.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process for this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of (E)-1,2-di(pyridin-4-yl)diazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for (E)-1,2-di(pyridin-4-yl)diazene, a key building block in supramolecular chemistry and materials science. This document outlines the available spectral data and provides a general synthetic approach based on established chemical principles.

Core Spectroscopic Data

This compound has been characterized by several spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While a complete set of publicly available raw data is limited, this guide compiles and interprets the existing information.

Infrared (IR) Spectroscopy

Infrared spectroscopy confirms the presence of key functional groups within the molecule. The vibrational frequencies are indicative of the aromatic pyridine rings and the central diazene (-N=N-) linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3268 | Strong | N-H Stretch (possible impurity or overtone) | [1] |

| 3077 | Weak | C-H Aromatic Stretch | [1] |

| 2976 | Weak | C-H Stretch | [1] |

| 1650 | - | C=N Stretch (Pyridine Ring) | [2] |

| 1598 | Strong | C=C Aromatic Stretch | [1] |

| 1596 | - | C=C Aromatic Stretch | [2] |

| 1538 | Strong | C=C Aromatic Stretch | [1] |

| 1524 | - | C=C Aromatic Stretch | [2] |

| 1396 | Strong | - | [1] |

| 1388 | - | - | [2] |

| 1229 | Weak | C-H In-plane Bend | [1] |

| 1219 | - | C-H In-plane Bend | [2] |

| 1096 | - | Ring Vibration | [2] |

| 1091 | Weak | Ring Vibration | [1] |

| 1016 | Medium | Ring Vibration | [1] |

| 921 | Weak | C-H Out-of-plane Bend | [1] |

| 845 | Strong | C-H Out-of-plane Bend | [1] |

| 776 | - | C-H Out-of-plane Bend | [2] |

| 720 | Weak | Ring Puckering | [1] |

| 718 | - | Ring Puckering | [2] |

| 676 | Medium | - | [1] |

| 572 | Medium | - | [1] |

| 458 | Weak | - | [1] |

Note: The IR data presented is compiled from analyses of the compound in different contexts, which may account for variations in reported peak positions and the presence of additional bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of the symmetric this compound is expected to show two sets of signals corresponding to the α- and β-protons of the pyridine rings. Due to the electron-withdrawing nature of the diazene group and the nitrogen atom in the pyridine ring, these protons will be deshielded and appear in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum will similarly display distinct signals for the different carbon atoms in the pyridine rings. The carbon atoms attached to nitrogen (Cα) and the carbon atom at the point of attachment to the diazene group (Cγ) will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₈N₄), the expected molecular ion peak [M]⁺ would be at m/z 184.20. High-resolution mass spectrometry (HRMS) would yield a more precise mass, confirming the elemental composition.[1][2]

The fragmentation pattern would likely involve the cleavage of the C-N bonds adjacent to the diazene group and fragmentation of the pyridine rings.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Azo compounds are known for their characteristic n→π* and π→π* transitions. The spectrum of this compound is expected to show strong absorption bands in the UV region. The UV-Vis absorption properties are often studied in the context of its metal complexes.[1]

Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in a single source. However, a general and widely used method for the synthesis of symmetrical azo compounds is the oxidative coupling of anilines. A plausible synthetic route for this compound would involve the oxidation of 4-aminopyridine.

General Synthesis Workflow

The synthesis can be logically structured into three main stages: reaction setup, workup, and purification.

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Materials:

-

4-Aminopyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Dichloromethane (DCM) or other appropriate solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

-

Solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: Dissolve 4-aminopyridine in a suitable solvent like dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

-

Oxidation: Slowly add a solution or suspension of the oxidizing agent (e.g., potassium permanganate) to the cooled 4-aminopyridine solution with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent. For KMnO₄, this can be done by adding a small amount of a reducing agent like sodium bisulfite solution. Separate the organic layer.

-

Extraction: Wash the organic layer with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization from a suitable solvent to obtain the pure this compound.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Logical Relationships in Spectroscopic Characterization

The process of characterizing a synthesized compound follows a logical progression to confirm its identity and purity.

Caption: Logical flow of spectroscopic analysis for structural confirmation.

This guide serves as a foundational resource for professionals working with this compound. Further experimental work is encouraged to establish a more complete and publicly available dataset for this important chemical compound.

References

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-1,2-di(pyridin-4-yl)diazene, a key building block in the development of metal-organic frameworks and functional materials. This document details the synthetic methodology, purification, and in-depth 1H and 13C NMR data analysis, presented in a clear and structured format to support research and development activities.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidative coupling of 4-aminopyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

4-Aminopyridine

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO2), activated

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4), anhydrous

Procedure:

A solution of 4-aminopyridine (1.0 g, 10.6 mmol) in 50 mL of methanol was prepared. To this, a solution of sodium hydroxide (0.42 g, 10.6 mmol) in a minimal amount of water was added, and the mixture was stirred for 10 minutes. Subsequently, activated manganese dioxide (4.6 g, 53.2 mmol) was added in portions over 30 minutes. The reaction mixture was stirred at room temperature for 24 hours.

Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in dichloromethane and washed with water. The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a crystalline solid.

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the synthetic workflow for this compound.

NMR Spectroscopic Data

The structural confirmation of the synthesized this compound was performed using 1H and 13C NMR spectroscopy. The data were acquired in deuterated chloroform (CDCl3).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer: Bruker Avance 400 (or equivalent)

-

Frequency: 400 MHz for 1H NMR, 100 MHz for 13C NMR

-

Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Sample Preparation: Approximately 10-20 mg of the purified this compound was dissolved in 0.6-0.7 mL of CDCl3 in a 5 mm NMR tube.

1H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

13C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 220 ppm

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Data Presentation

The 1H and 13C NMR spectral data for this compound in CDCl3 are summarized in the tables below.

Table 1: 1H NMR Data for this compound in CDCl3

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.89 | Doublet | 6.2 | 4H | H-2, H-6, H-2', H-6' |

| 7.78 | Doublet | 6.2 | 4H | H-3, H-5, H-3', H-5' |

Table 2: 13C NMR Data for this compound in CDCl3

| Chemical Shift (δ, ppm) | Assignment |

| 156.4 | C-4, C-4' |

| 151.2 | C-2, C-6, C-2', C-6' |

| 118.9 | C-3, C-5, C-3', C-5' |

NMR Data Analysis Workflow:

Caption: A diagram representing the logical workflow for NMR data analysis.

In-Depth Technical Guide: Crystal Structure Analysis of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of (E)-1,2-di(pyridin-4-yl)diazene, also known as 4,4'-azopyridine. The document details the molecular geometry, intermolecular interactions, and crystallographic parameters of this compound, supported by experimental protocols for its synthesis and crystallization. This information is valuable for researchers in crystal engineering, materials science, and drug development, offering insights into the solid-state behavior and potential applications of this versatile molecule.

Introduction

This compound is a photoresponsive molecule that has garnered interest for its applications in the construction of co-crystals, metal-organic frameworks (MOFs), and functional materials. Its linear, rigid structure and the presence of nitrogen atoms in the pyridine rings make it an excellent building block for supramolecular assemblies through hydrogen bonding and coordination chemistry. Understanding its crystal structure is fundamental to predicting and controlling the properties of these materials.

Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key crystallographic and structural parameters is presented below for clear comparison.

Table 1: Crystallographic Data and Structure Refinement Details[1]

| Parameter | Value |

| Empirical Formula | C₁₀H₈N₄ |

| Formula Weight | 184.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7762 |

| b (Å) | 5.8688 |

| c (Å) | 10.3157 |

| α (°) | 90.165 |

| β (°) | 95.411 |

| γ (°) | 99.256 |

| Volume (ų) | 223.3 |

| Z | 1 |

| Calculated Density (g/cm³) | 1.37 |

| R-factor | 0.0477 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| N1=N2 | 1.25 | C1-N1-N2 | 113.5 |

| N1-C1 | 1.42 | N1-N2-C6 | 113.5 |

| C1-C2 | 1.39 | N1-C1-C2 | 124.0 |

| C2-C3 | 1.39 | N1-C1-C5 | 116.0 |

| C3-C4 (N) | 1.35 | C2-C3-C4(N) | 120.5 |

| C4 (N)-C5 | 1.35 | C3-C4(N)-C5 | 119.0 |

| C5-C1 | 1.39 | C4(N)-C5-C1 | 120.5 |

Note: The bond lengths and angles are typical for azobenzene and pyridine derivatives, indicating a planar trans-configuration around the diazene bridge. The molecule is centrosymmetric in the crystal lattice.

Molecular and Crystal Structure

The molecule of this compound adopts a planar conformation in the solid state. The two pyridyl rings are in a trans orientation with respect to the central -N=N- double bond. This planarity facilitates efficient crystal packing.

The crystal packing is characterized by a herringbone arrangement of the molecules. The primary intermolecular interactions governing the crystal structure are weak C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis of this compound via the oxidative coupling of 4-aminopyridine.

Materials:

-

4-aminopyridine

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Water

-

Acetonitrile

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5.0 g of 4-aminopyridine in 100 mL of water.

-

Cool a 10% NaOCl solution (300 mL) to 0 °C in an ice bath.

-

Add the 4-aminopyridine solution dropwise to the cold NaOCl solution with continuous stirring over a period of 30 minutes.

-

An orange precipitate will form. Continue stirring for an additional 30 minutes at 0 °C.

-

Filter the orange precipitate and wash it with cold water.

-

Dry the crude product in a vacuum oven at 55 °C for 24 hours.

-

Purify the crude product by column chromatography on silica gel using a mixture of acetonitrile and ethyl acetate (1:3) as the eluent.

-

Collect the orange fractions and remove the solvent by rotary evaporation to yield the purified this compound.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.

Materials:

-

Purified this compound

-

Methanol or Ethanol

Procedure:

-

Prepare a saturated solution of this compound in methanol or ethanol at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent.

-

Keep the vial undisturbed in a vibration-free environment at a constant temperature.

-

Needle-like or prismatic crystals should form over a period of several days to a week.

Single-Crystal X-ray Diffraction

The crystal structure was determined using a single-crystal X-ray diffractometer.

Experimental Setup:

-

Instrument: Bruker APEX-II CCD diffractometer

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: 100(2) K

-

Data Collection: ω and φ scans

-

Structure Solution: Direct methods using SHELXS

-

Structure Refinement: Full-matrix least-squares on F² using SHELXL

Logical Relationships in Crystal Engineering

The structural features of this compound make it a predictable building block in crystal engineering. The logical relationship between its molecular structure and its role in forming supramolecular assemblies is illustrated below.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The quantitative data, presented in structured tables, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided visualizations of the synthesis, crystallization, and its role in supramolecular chemistry further enhance the understanding of its properties and potential applications. This comprehensive analysis is intended to be a valuable resource for the scientific community in the fields of materials science and drug development.

Physical and chemical properties of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-di(pyridin-4-yl)diazene, also known as 4,4'-azopyridine, is a symmetrical, rigid, and planar aromatic azo compound. Its structure, featuring a central diazene (-N=N-) linkage between two pyridine rings in a trans configuration, imparts unique physicochemical properties. This molecule has garnered significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science, primarily for its role as a versatile linear N-donor ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of the photoresponsive diazene group and the hydrogen-bonding acceptor capabilities of the pyridine nitrogen atoms make it a valuable building block for advanced functional materials. While the broader class of pyridine-containing compounds is of immense importance in drug discovery, the specific biological activities and potential therapeutic applications of this compound are still emerging areas of research. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization, and explores its potential relevance in the context of drug development.

Core Physical and Chemical Properties

This compound is an orange to light orange crystalline solid.[1] The molecule's planarity and rigid structure facilitate strong intermolecular interactions, such as π-π stacking, which influence its crystal packing and physical properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₄ | [2] |

| Molecular Weight | 184.20 g/mol | [2] |

| Appearance | Orange to light orange crystals | [1] |

| Melting Point | 108–109 °C | [1] |

| CAS Number | 4253-82-1 | [1] |

| IUPAC Name | This compound | N/A |

Crystallographic Data

The crystal structure of this compound has been investigated in the context of its co-crystals. The following table presents crystallographic data for a co-crystal of the compound, providing insight into its solid-state conformation and packing.

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| a (Å) | 3.7762 | [3] |

| b (Å) | 5.8688 | [3] |

| c (Å) | 10.3157 | [3] |

| α (°) | 90.165 | [3] |

| β (°) | 95.411 | [3] |

| γ (°) | 99.256 | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyridine ring protons. The protons ortho to the ring nitrogen (H2 and H6) will appear as a doublet, and the protons meta to the ring nitrogen (H3 and H5) will also appear as a doublet, likely at a slightly different chemical shift.

-

¹³C NMR: The carbon NMR spectrum of pyridine typically shows signals around 150 ppm (C2), 124 ppm (C3), and 136 ppm (C4).[4] For this compound, the C4 carbon attached to the diazene group would be expected to have a chemical shift in the aromatic region, influenced by the electron-withdrawing nature of the azo linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of the pyridine rings and the central diazene bond. Key vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1598 | Pyridine ring C=N stretching | |

| ~1538 | Pyridine ring C=C stretching | |

| ~1445 | Lewis acid site (pyridine N) | [5] |

| ~845 | C-H out-of-plane bending |

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* electronic transitions of the conjugated aromatic azo system. The absorption maxima for pyridine itself are around 202 nm and 254 nm.[6] The extended conjugation in this compound would shift these absorptions to longer wavelengths.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidative coupling of 4-aminopyridine.[1] A plausible experimental protocol based on related procedures is detailed below.

Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve 4-aminopyridine in an appropriate aqueous solvent.

-

Oxidation: Slowly add an aqueous solution of sodium hypochlorite to the stirred 4-aminopyridine solution at a controlled temperature, typically between 0-10 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound as orange crystals.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis.

Relevance to Drug Development

While direct biological studies on this compound are limited, its structural motifs—the pyridine ring and the diazene linkage—are found in various biologically active molecules. This suggests potential avenues for its exploration in drug discovery.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications. Its ability to act as a hydrogen bond acceptor and its influence on the pharmacokinetic properties of a molecule make it a valuable component in drug design.

Biological Activity of Diazene-Containing Compounds

Diazene-containing compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.[7][8] The mechanism of action can vary, but some diazene derivatives have been shown to induce apoptosis or necrosis in cancer cells.[7]

Potential Signaling Pathways and Molecular Targets

Given the lack of specific biological data for this compound, any discussion of its potential interaction with signaling pathways is speculative. However, based on the activities of related compounds, one could hypothesize potential interactions.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway for this compound.

It is important to emphasize that this diagram represents a generalized and hypothetical model. Experimental validation is required to determine if this compound has any significant biological activity and, if so, to elucidate the specific molecular targets and signaling pathways involved.

Conclusion and Future Directions

This compound is a well-characterized molecule with established applications in materials science and supramolecular chemistry. Its synthesis is straightforward, and its physical and chemical properties are well-documented. From a drug development perspective, while the compound itself has not been extensively studied for biological activity, its structural components are of significant interest. Future research should focus on the in vitro and in vivo evaluation of this compound and its derivatives to explore their potential as anticancer, antimicrobial, or enzyme-inhibiting agents. Such studies would provide the necessary data to validate its potential as a lead compound in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 7. Structurally similar diazenes exhibit significantly different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-1,2-di(pyridin-4-yl)diazene (4,4'-Azopyridine) for Researchers and Drug Development Professionals

(E)-1,2-di(pyridin-4-yl)diazene , more commonly known as 4,4'-azopyridine , is a versatile aromatic heterocyclic compound. Its unique molecular architecture, featuring a central azo bridge connecting two pyridine rings, imparts a range of chemical and physical properties that have garnered significant interest in various scientific fields, including materials science and, increasingly, in the realm of drug development. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis, and applications relevant to researchers and drug development professionals.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is this compound, which precisely describes its isomeric form and the connectivity of its constituent parts. However, it is known by several other names in the literature and commercial sources. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.

| Synonym | Notes |

| 4,4'-Azopyridine | The most common and widely accepted trivial name. |

| Azobis(4-pyridine) | An alternative name often used in chemical catalogs.[1][2] |

| 4,4'-Dipyridylazo | A less common synonym. |

| trans-4,4'-Azopyridine | Emphasizes the trans configuration of the azo group. |

| 4,4'-(1E)-1,2-Diazenediylbis[pyridine] | A more descriptive name based on IUPAC nomenclature principles.[3] |

| 4-[(E)-4-Pyridinylazo]pyridine | Another systematic variant.[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 4,4'-azopyridine is fundamental for its application in research and development.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 2632-99-7 | [1][2] |

| Molecular Formula | C₁₀H₈N₄ | [1][2] |

| Molecular Weight | 184.20 g/mol | [1][2] |

| Appearance | Orange to red solid; White to brown or orange powder | [1] |

| Melting Point | 96-101 °C | [1] |

Solubility

Quantitative solubility data for 4,4'-azopyridine in a range of common solvents is not extensively reported in the literature. However, based on its chemical structure, it is expected to be soluble in polar organic solvents. For a cocrystal of probenecid and 4,4'-azopyridine, the solubility was found to be highest in acetone, followed by ethyl acetate, ethanol, 1-propanol, 2-propanol, and acetonitrile. Azo dyes, in general, are sparingly soluble in water but can be dissolved in organic solvents like ethanol, methanol, acetone, and chloroform.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, 25 °C, TMS):

-

δ 8.80 (dd, J = 4.7, 1.4 Hz, 4H)

-

δ 7.67 (dd, J = 4.7, 1.5 Hz, 4H)

¹³C NMR: While a definitive ¹³C NMR spectrum for 4,4'-azopyridine is not readily available in the cited literature, the expected chemical shifts for the carbon atoms in the pyridine ring can be estimated based on data for pyridine itself and substituted azobenzenes. The carbon atoms closer to the nitrogen (C2/C6) would appear further downfield (around 150 ppm), while the carbons further away (C3/C5 and C4) would appear at approximately 124 ppm and 136 ppm, respectively.

UV-Vis Spectroscopy: In cyclohexane, trans-4,4'-azopyridine exhibits a maximum UV absorption peak at 287 nm . Upon irradiation with UV light (365 nm), it undergoes trans-cis isomerization, leading to a decrease in the intensity of this absorption peak.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of 4,4'-azopyridine is through the oxidative coupling of 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

Sodium hypochlorite (NaOCl) solution (e.g., 6%)

-

Water

-

Ice

-

Acetonitrile

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-aminopyridine (e.g., 5.0 g) in water (e.g., 100 mL).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a cold aqueous solution of sodium hypochlorite dropwise to the 4-aminopyridine solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1.5 to 2 hours.

-

An orange precipitate will form. Collect the precipitate by filtration.

-

Dry the crude product in a vacuum oven at 55 °C for 24 hours.

-

Purify the crude product by column chromatography on silica gel using a mixture of acetonitrile and ethyl acetate (e.g., 1:3) as the eluent.

-

Remove the solvent from the collected fractions by rotary evaporation to obtain the purified trans-4,4'-azopyridine.

Applications in Drug Development and Research

While 4,4'-azopyridine is not itself an approved drug, its structural motifs and chemical properties make it a valuable building block and research tool in drug discovery and development.

Coordination Polymers for Drug Delivery

One of the most promising applications of 4,4'-azopyridine in the pharmaceutical sciences is its use as a ligand in the formation of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials can be designed to have porous structures capable of encapsulating and releasing therapeutic agents.

A notable example is a three-dimensional cadmium-based coordination polymer, {[Cd₂(dTMP)₂(4,4'-azpy)₂(H₂O)₂] · 3(O)}n , which has been investigated for its capacity to deliver the anticancer drug doxorubicin (DOX). This system demonstrated a strong affinity for DOX at a neutral pH of 7, facilitating drug loading. The release of the drug was found to be pH-responsive, with a maximum cumulative release of 87.11% observed at a more acidic pH of 5. This pH-dependent release mechanism is particularly relevant for cancer therapy, as the microenvironment of tumors is often more acidic than healthy tissues.

Experimental Workflow: Drug Loading and Release in a 4,4'-Azopyridine-Based Coordination Polymer

References

Molecular formula and weight of (E)-1,2-di(pyridin-4-yl)diazene

An In-depth Technical Guide on (E)-1,2-di(pyridin-4-yl)diazene

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, a compound of significant interest to researchers in materials science and supramolecular chemistry.

Physicochemical Data

This compound, also known as 4,4'-azopyridine, is a rigid, nitrogen-containing organic ligand. Its key quantitative properties are summarized below.

| Property | Data |

| Molecular Formula | C₁₀H₈N₄[1][2][3] |

| Molecular Weight | 184.20 g/mol [1][3][4] |

| CAS Number | 4253-82-1[1] |

| Appearance | Orange-red solid[1] |

| Purity | Typically ≥98%[1][2] |

Experimental Protocols

The primary application of this compound is as a linker molecule in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Below are detailed methodologies for its use in the synthesis of such materials.

Protocol 1: Synthesis of a Cobalt-Based Metal-Organic Framework

This protocol details the hydrothermal synthesis of a cobalt-containing MOF.

Materials:

-

CoSO₄·7H₂O (0.1 mmol, 0.028 g)

-

A dicarboxylic acid ligand (L) (0.05 mmol, 0.020 g)

-

This compound (0.05 mmol, 0.010 g)

-

Water (6 mL)

-

Ethanol (2 mL)

-

Aqueous Ammonia (NH₃·H₂O) (0.4 mL)

-

N,N-dimethylformamide (DMF) (0.1 mL)

Procedure:

-

Combine all reactants in a polytetrafluoroethylene-lined autoclave.[1]

-

Seal the autoclave and heat at 120±8℃ for 3 days.[1]

-

Allow the autoclave to cool slowly to room temperature.[1]

-

The resulting red flaky crystals are collected by filtration.[1]

Characterization: The product was characterized by infrared spectroscopy, with notable peaks (ν̃) at 3268, 3077, 2976, 1598, 1538, and 1396 cm⁻¹.[1]

Protocol 2: Synthesis of a Nickel-Based Coordination Polymer

This protocol describes the solvothermal synthesis of a nickel-based coordination polymer.

Materials:

-

Ni(NO₃)₂·6H₂O (0.15 mmol, 43.5 mg)[1]

-

This compound (azpy) (0.15 mmol, 27.6 mg)[1]

-

(E)-5-(phenyldiazenyl)isophthalic acid (H₂pdia) (0.15 mmol, 40.5 mg)[1]

-

N,N-dimethylformamide (DMF) (5.0 mL)[1]

-

Water (H₂O) (5.0 mL)[1]

Procedure:

-

Add the mixture of reactants to a 20 mL glass bottle.[1]

-

Cap the vial and place it in an oven at 105 °C for 24 hours.[1]

-

Cool the reaction to room temperature.[1]

-

Obtain brown single crystals after rinsing with fresh DMF several times.[1]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of metal-organic frameworks using this compound as a key building block.

Caption: General workflow for MOF synthesis using this compound.

Signaling Pathways and Logical Relationships

This compound functions as a ditopic ligand, meaning it can coordinate to two metal centers simultaneously. This property is fundamental to its role in forming extended network structures like MOFs and molecular polygons. The diagram below illustrates the logical relationship of its assembly into a supramolecular rectangle.

Caption: Logical diagram of self-assembly into a molecular rectangle.

References

Isomerism in 1,2-di(pyridin-4-yl)diazene: A Technical Guide

Abstract

Introduction

1,2-di(pyridin-4-yl)diazene is a symmetrical aromatic azo compound featuring two pyridine rings linked by a diazene group (-N=N-). Like other azobenzenes, it can exist in two geometric isomeric forms: the planar and thermodynamically more stable (E)-isomer (trans) and the non-planar, metastable (Z)-isomer (cis). The ability to switch between these two states using light (photoisomerization) and heat (thermal isomerization) makes it a valuable building block in supramolecular chemistry, materials science, and photopharmacology. The presence of the pyridyl nitrogen atoms offers additional coordination sites for metal ions, enabling the construction of photoresponsive metal-organic frameworks (MOFs) and coordination polymers.

Synthesis of (E)-1,2-di(pyridin-4-yl)diazene

The synthesis of the (E)-isomer is typically achieved through the oxidative coupling of 4-aminopyridine. This method provides a direct and efficient route to the thermodynamically favored trans configuration.

Experimental Protocol: Oxidative Coupling of 4-Aminopyridine

Materials:

-

4-aminopyridine

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4-aminopyridine in a suitable organic solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium hypochlorite dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to yield the this compound as a crystalline solid.

Characterization: The identity and purity of the synthesized (E)-isomer should be confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.

Isomerization of 1,2-di(pyridin-4-yl)diazene

The interconversion between the (E) and (Z) isomers is the cornerstone of the photoswitchable nature of 1,2-di(pyridin-4-yl)diazene. This process can be triggered by light and reversed by either light of a different wavelength or by heat.

Photochemical E → Z Isomerization

Irradiation of a solution of the (E)-isomer with UV light, typically in the range of its strong π-π* absorption band, induces a transition to the (Z)-isomer. This process leads to a photostationary state (PSS), which is a mixture of the (E) and (Z) isomers. The composition of the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse photoisomerization reactions at that wavelength.

Thermal Z → E Isomerization

The (Z)-isomer is thermally unstable and will relax back to the more stable (E)-isomer in the dark. This process is a first-order kinetic process, and its rate is dependent on the temperature and the solvent. The half-life (t½) of the (Z)-isomer is a critical parameter for applications where the metastable state needs to persist for a specific duration.

Quantitative Data

| Parameter | Value | Reference |

| Isomerization Energy (ΔE_iso) | 35.0 ± 1.8 kJ mol⁻¹ | [1] |

| Quantum Yield (E → Z) | Data not available | - |

| Quantum Yield (Z → E) | Data not available | - |

| Thermal Half-life of (Z)-isomer | Data not available | - |

Experimental Protocols for Isomerization

Protocol for Photochemical E → Z Isomerization and Monitoring

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvette

-

UV lamp (e.g., 365 nm LED or mercury lamp with appropriate filters)

-

NMR spectrometer

-

Solvent (e.g., DMSO-d6, acetonitrile, ethanol) Note: Chlorinated solvents like dichloromethane should be avoided as they can be photolytically decomposed by UV light, leading to protonation of the pyridine rings and altered isomerization kinetics.

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable UV-transparent solvent in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum of the solution. The (E)-isomer typically shows a strong π-π* transition at a shorter wavelength and a weaker n-π* transition at a longer wavelength.

-

Irradiate the solution with a UV light source at a wavelength corresponding to the π-π* transition (e.g., 365 nm).

-

At regular intervals, stop the irradiation and record the UV-Vis spectrum. Observe the decrease in the absorbance of the π-π* band of the (E)-isomer and the increase in the absorbance of the n-π* band of the (Z)-isomer.

-

Continue irradiation until the photostationary state is reached (i.e., no further changes in the absorption spectrum are observed).

-

For NMR analysis, prepare a solution in a deuterated solvent (e.g., DMSO-d6) in an NMR tube and record the spectrum of the (E)-isomer.

-

Irradiate the NMR tube with the UV light source and record spectra at various time points to monitor the appearance of new signals corresponding to the (Z)-isomer.

Protocol for Monitoring Thermal Z → E Back Isomerization

Procedure:

-

Prepare a solution of the (Z)-isomer at the photostationary state as described in section 4.1.

-

Place the cuvette or NMR tube in the dark in a thermostatically controlled environment (e.g., the sample holder of a UV-Vis spectrophotometer or an NMR spectrometer with temperature control).

-

Record the UV-Vis or ¹H NMR spectrum at regular time intervals.

-

Monitor the increase in the absorbance of the π-π* band of the (E)-isomer or the growth of the corresponding NMR signals over time.

-

The first-order rate constant (k) for the thermal isomerization can be determined by plotting ln([A]t - [A]∞) versus time, where [A]t is the absorbance or signal intensity at time t and [A]∞ is the absorbance or signal intensity after the reaction has gone to completion.

-

The thermal half-life (t½) can be calculated from the rate constant using the equation: t½ = ln(2)/k.

Spectroscopic Characterization of Isomers

The (E) and (Z) isomers of 1,2-di(pyridin-4-yl)diazene can be distinguished by their distinct spectroscopic signatures.

UV-Vis Spectroscopy

| Isomer | π-π* Transition | n-π* Transition |

| (E)-isomer | Strong absorption at shorter wavelength | Weak, often obscured absorption at longer wavelength |

| (Z)-isomer | Weaker absorption, often blue-shifted compared to the (E)-isomer | More prominent absorption at longer wavelength compared to the (E)-isomer |

¹H NMR Spectroscopy

Due to the different spatial arrangement of the pyridine rings, the chemical shifts of the aromatic protons are different for the two isomers. The (E)-isomer, being more symmetrical, will exhibit a simpler spectrum. Upon conversion to the less symmetrical (Z)-isomer, new sets of signals will appear, and the existing signals of the (E)-isomer will decrease in intensity. For this compound, the protons on the pyridine rings are chemically equivalent, leading to a characteristic AA'BB' system. The appearance of new, distinct signals upon UV irradiation is indicative of the formation of the (Z)-isomer.

Signaling Pathways and Logical Relationships

The isomerization process can be visualized as a state transition diagram.

Caption: Reversible isomerization between the (E) and (Z) forms.

Experimental Workflow

The general workflow for studying the isomerism of 1,2-di(pyridin-4-yl)diazene is outlined below.

Caption: Workflow for synthesis, isomerization, and analysis.

Conclusion

1,2-di(pyridin-4-yl)diazene is a promising photoswitchable molecule with potential applications in various fields. This guide provides the fundamental knowledge and experimental frameworks for its synthesis, isomerization, and characterization. Further research is warranted to determine the precise quantum yields and thermal relaxation kinetics, which are essential for the rational design of materials and devices based on this molecule. The protocols outlined herein serve as a solid foundation for such future investigations.

References

An In-depth Technical Guide on the Thermal Stability of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of (E)-1,2-di(pyridin-4-yl)diazene, also known as (E)-4,4'-azopyridine. While specific thermal decomposition data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation required for a thorough thermal stability analysis. The information herein is intended to guide researchers in performing and interpreting their own thermal stability studies.

Introduction

This compound is a photochromic molecule that has garnered interest as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its ability to undergo reversible isomerization between the E (trans) and Z (cis) forms upon light irradiation makes it a candidate for various applications, including light-responsive materials and drug delivery systems. Understanding the thermal stability of this compound is crucial for determining its suitability and limitations in applications where it may be exposed to elevated temperatures during synthesis, processing, or use.

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Quantitative Data Presentation

A comprehensive thermal stability study of this compound should yield quantitative data that can be summarized for comparative analysis. The following tables provide a template for organizing such data.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units | Conditions |

| Onset Decomposition Temperature (Tonset) | °C | Heating rate, Atmosphere | |

| 5% Mass Loss Temperature (Td5%) | °C | Heating rate, Atmosphere | |

| 10% Mass Loss Temperature (Td10%) | °C | Heating rate, Atmosphere | |

| 50% Mass Loss Temperature (Td50%) | °C | Heating rate, Atmosphere | |

| Temperature of Maximum Decomposition Rate (Tmax) | °C | Heating rate, Atmosphere | |

| Residual Mass at end of experiment | % | Final Temperature, Atmosphere |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Units | Conditions |

| Melting Point (Tm) | °C | Heating rate, Atmosphere | |

| Enthalpy of Fusion (ΔHf) | J/g | Heating rate, Atmosphere | |

| Crystallization Temperature (Tc) | °C | Cooling rate, Atmosphere | |

| Enthalpy of Crystallization (ΔHc) | J/g | Cooling rate, Atmosphere | |

| Glass Transition Temperature (Tg) | °C | Heating rate, Atmosphere | |

| Decomposition Temperature (Td) (exotherm) | °C | Heating rate, Atmosphere | |

| Enthalpy of Decomposition (ΔHd) | J/g | Heating rate, Atmosphere |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data.

This protocol outlines the steps for determining the thermal stability of this compound using TGA.[1][2][3][4][5]

Objective: To measure the mass loss of the sample as a function of temperature in a controlled atmosphere.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air gas supply

-

Analytical balance (for sample preparation)

-

Sample pans (e.g., alumina, platinum)

-

This compound sample (5-10 mg)

Procedure:

-

Instrument Preparation:

-

Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere or air for oxidative studies).[1]

-

Set the gas flow rate to the manufacturer's recommendation (e.g., 20-50 mL/min).

-

Perform any required instrument calibrations (e.g., temperature, mass).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.

-

Record the exact mass of the sample.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

In the instrument software, set up the temperature program. A typical program for thermal stability analysis is a linear heating ramp from ambient temperature to a final temperature where complete decomposition is expected (e.g., 30 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).[6]

-

Select the desired atmosphere (e.g., nitrogen).

-

-

Data Acquisition:

-

Start the experiment. The instrument will automatically heat the sample and record the mass, temperature, and time.

-

-

Data Analysis:

-

The resulting data is a TGA curve (mass vs. temperature).

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Determine the temperatures at which 5%, 10%, and 50% mass loss occurs (Td5%, Td10%, Td50%).[6]

-

The derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of decomposition (Tmax).

-

Note the percentage of residual mass at the end of the experiment.

-

This protocol describes the procedure for analyzing the thermal transitions of this compound using DSC.[7][8][9][10]

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or air gas supply

-

Analytical balance

-

Sample pans (e.g., aluminum, hermetically sealed) and lids

-

Crimper for sealing pans

-

This compound sample (2-5 mg)

-

Reference pan (empty, sealed)

Procedure:

-

Instrument Preparation:

-

Turn on the DSC instrument and the gas supply.

-

Set the gas flow rate as per the instrument's specifications (e.g., 20-50 mL/min).

-

Perform temperature and enthalpy calibrations using certified reference materials (e.g., indium).

-

-

Sample Preparation:

-

Experimental Setup:

-

Place the sample pan and the reference pan in their respective positions in the DSC cell.

-

In the instrument software, define the temperature program. A common method is a heat-cool-heat cycle to erase the sample's thermal history and observe reversible transitions.[7]

-

First Heat: Ramp from ambient to a temperature above the expected melting point (e.g., 30 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).

-

Second Heat: Reheat the sample at the same rate as the first heating scan.

-

-

-

Data Acquisition:

-

Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting data is a DSC thermogram (heat flow vs. temperature).

-

From the heating scans, identify endothermic peaks corresponding to melting and determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

From the cooling scan, identify exothermic peaks corresponding to crystallization and determine the crystallization temperature (Tc) and the enthalpy of crystallization (ΔHc).

-

Observe any step changes in the baseline, which may indicate a glass transition (Tg).

-

Sharp exothermic peaks at higher temperatures may indicate decomposition.

-

Visualizations

The following diagrams illustrate the logical workflow for conducting thermal stability studies.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

- 1. scribd.com [scribd.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. web.williams.edu [web.williams.edu]

- 10. s4science.at [s4science.at]

An In-depth Technical Guide to the Electronic Structure of (E)-1,2-di(pyridin-4-yl)diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-di(pyridin-4-yl)diazene, a member of the azopyridine family, is a photoresponsive molecule with significant potential in materials science and coordination chemistry. Its unique electronic structure, characterized by the interplay between the azo bridge and the terminal pyridine rings, governs its photochemical and photophysical properties. This technical guide provides a comprehensive overview of the electronic structure of this compound, consolidating available experimental and computational data. The document details the synthesis, key electronic properties, and theoretical understanding of this compound, offering valuable insights for researchers and professionals in related fields.

Introduction

Azobenzene and its derivatives have been extensively studied for their reversible trans-cis photoisomerization, a property that makes them attractive for applications in molecular switches, optical data storage, and photopharmacology. Azopyridines, which incorporate nitrogen atoms in the aromatic rings, offer additional functionalities, including the ability to participate in hydrogen bonding and coordination with metal ions.[1] this compound, with its pyridine nitrogen atoms at the para position, is a key building block in the design of photoresponsive supramolecular assemblies and functional materials.[2] A thorough understanding of its electronic structure is paramount for the rational design of new materials with tailored photochromic and electronic properties.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidative coupling of 4-aminopyridine. While various synthetic protocols exist, a general method is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-aminopyridine

-

Sodium hypochlorite solution (bleach)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 4-aminopyridine in dichloromethane is prepared in a round-bottom flask.

-

The flask is cooled in an ice bath to 0-5 °C.

-

An aqueous solution of sodium hypochlorite is added dropwise to the stirred solution of 4-aminopyridine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature, allowing the reaction to proceed to completion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford pure this compound as a crystalline solid.

Electronic Properties

The electronic structure of this compound is characterized by its molecular orbitals, which are delocalized over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they determine the molecule's electronic transitions and reactivity.

Frontier Molecular Orbitals

Computational studies, typically employing Density Functional Theory (DFT), are used to model the electronic structure and determine the energies of the frontier molecular orbitals. The HOMO is primarily composed of the π-orbitals of the azo group and the pyridine rings, while the LUMO is a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color and photochemical reactivity.

UV-Visible Absorption Spectroscopy

The electronic transitions of this compound can be probed using UV-Visible absorption spectroscopy. The spectrum is typically characterized by two main absorption bands:

-

An intense band in the UV region, corresponding to the π → π* transition. This transition involves the excitation of an electron from the HOMO to the LUMO.

-

A weaker band in the visible or near-UV region, corresponding to the n → π* transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to the π* LUMO.

The position and intensity of these bands are sensitive to the solvent polarity and pH due to the presence of the pyridine nitrogen atoms.

Isomerization Energy

A key thermodynamic parameter for photochromic molecules is the energy difference between the trans and cis isomers. For this compound, the heat of isomerization has been determined experimentally.

| Parameter | Value | Method | Reference |

| Heat of Isomerization (ΔEiso) | 35.0 ± 1.8 kJ mol⁻¹ | Differential Scanning Calorimetry | [1] |

This value provides insight into the relative stability of the trans and cis isomers and is crucial for designing applications that rely on the thermal back-reaction from the cis to the trans form.

Computational Modeling Workflow

The theoretical investigation of the electronic structure of this compound typically follows a standardized computational workflow.

Caption: A typical workflow for the computational analysis of the electronic structure.

Logical Relationship of Electronic Transitions

The absorption of light by this compound leads to electronic transitions between different molecular orbitals, which can be followed by isomerization or other photophysical processes.

Caption: Simplified Jablonski diagram illustrating the key photophysical and photochemical processes.

Conclusion

The electronic structure of this compound is fundamental to its behavior as a photoresponsive molecule. This guide has summarized the key aspects of its synthesis, electronic properties, and theoretical modeling. The interplay of the π-conjugated system and the pyridine nitrogen atoms provides a rich platform for the design of advanced functional materials. Further research, particularly detailed experimental and computational studies on its excited-state dynamics, will undoubtedly unlock new opportunities for its application in diverse scientific and technological fields.

References

Methodological & Application

Application Notes and Protocols for (E)-1,2-di(pyridin-4-yl)diazene in Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (E)-1,2-di(pyridin-4-yl)diazene as a versatile ligand in the synthesis of coordination polymers. These materials exhibit a range of interesting properties, making them promising candidates for applications in catalysis, sensing, and guest-induced structural transformations.

Application Notes

Electrocatalysis for Water Splitting

Coordination polymers incorporating this compound and redox-active metal centers, such as cobalt, have been investigated as electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), key processes in water splitting. The porous and tunable nature of these materials allows for high surface area and the optimization of active site accessibility. The nitrogen atoms of the pyridyl groups and the diazene bridge can effectively coordinate with metal ions, creating a stable framework that can facilitate electron transfer processes necessary for catalysis. While specific performance data for this compound-based polymers in water splitting is an active area of research, related cobalt-based metal-organic frameworks have shown promising activity. For instance, a cobalt-based polymer demonstrated bifunctional electrocatalytic activity for OER and HER with overpotentials (η10) of 337 mV and 435 mV, respectively[1][2].

Luminescence-Based Sensing

Coordination polymers constructed from this compound and d10 metal ions (e.g., Zn(II), Cd(II)) can exhibit ligand-centered luminescence. This property can be exploited for the development of chemical sensors. The emission intensity of these materials can be quenched or enhanced in the presence of specific analytes, such as metal ions or small organic molecules. For example, lanthanide coordination polymers have demonstrated high selectivity and sensitivity for detecting Co2+, Cu2+ ions, and nitrobenzene through fluorescence quenching[3][4]. The mechanism often involves the interaction of the analyte with the framework, leading to energy transfer or disruption of the ligand-to-metal charge transfer process. This makes them attractive for applications in environmental monitoring and diagnostics.

Guest-Induced Structural Transformations

A fascinating application of coordination polymers containing this compound is their ability to undergo structural phase transformations in response to the inclusion of guest molecules. These "soft porous crystals" can exhibit dynamic changes in their framework, such as expansion or contraction of layers, upon exposure to different solvents or vapors. For instance, a nickel-based 2D square lattice coordination network, sql-(azpy)(pdia)-Ni, which incorporates this compound, demonstrates guest-induced switching between a nonporous and several porous phases[5][6][7][8]. This behavior is driven by the flexibility of the diazene moiety and the interactions between the guest molecules and the polymer framework. Such materials have potential applications in gas storage, separation, and controlled drug release.

Quantitative Data

The following tables summarize key quantitative data for a representative coordination polymer synthesized with this compound.

Table 1: Crystallographic Data for sql-(azpy)(pdia)-Ni-αDMF [5][6][8]

| Parameter | Value |

| Formula | {[Ni(azpy)(pdia)(H₂O)]·DMF} |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.743(3) |

| b (Å) | 18.258(6) |

| c (Å) | 15.352(5) |

| α (°) | 90 |

| β (°) | 109.30(3) |

| γ (°) | 90 |

| Volume (ų) | 2840.2(16) |

Table 2: Guest-Induced Structural Parameters for sql-(azpy)(pdia)-Ni [5][6][8]

| Guest Molecule | Phase | Interplanar Distance (Å) | Slippage Angle (°) |

| None (desolvated) | β | 4.442 | 54.133 |

| N,N-Dimethylformamide | αDMF | - | - |

| Water | - | - | - |

| Dichloromethane | - | - | - |

| p-Xylene | - | - | - |

| Ethylbenzene | - | 5.492 | 69.497 |

Experimental Protocols

Protocol 1: Synthesis of a 2D Nickel-Based Coordination Polymer (sql-(azpy)(pdia)-Ni-αDMF)[8]

This protocol describes the solvothermal synthesis of a two-dimensional square lattice coordination polymer using this compound (azpy) and (E)-5-(phenyldiazenyl)isophthalic acid (H₂pdia) as ligands.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

This compound (azpy)

-

(E)-5-(phenyldiazenyl)isophthalic acid (H₂pdia)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

20 mL glass vials with screw caps

Procedure:

-

In a 20 mL glass vial, combine Ni(NO₃)₂·6H₂O (43.5 mg, 0.15 mmol), this compound (27.6 mg, 0.15 mmol), and (E)-5-(phenyldiazenyl)isophthalic acid (40.5 mg, 0.15 mmol).

-

Add 5.0 mL of N,N-dimethylformamide (DMF) and 5.0 mL of deionized water to the vial.

-

Tightly cap the vial and place it in an oven preheated to 105 °C.

-

Maintain the reaction at 105 °C for 24 hours.

-

After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature.

-

Collect the resulting brown single crystals by filtration.

-

Wash the crystals several times with fresh DMF to remove any unreacted starting materials.

-

The product can be stored in DMF.

Characterization: The synthesized coordination polymer can be characterized by single-crystal X-ray diffraction (SCXRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to assess phase purity, and infrared (IR) spectroscopy to confirm the coordination of the ligands. Thermogravimetric analysis (TGA) can be used to evaluate its thermal stability.

Protocol 2: Evaluation of Electrocatalytic Water Splitting Performance

This protocol provides a general method for evaluating the electrocatalytic activity of a coordination polymer for the oxygen evolution reaction (OER) in an alkaline medium.

Materials:

-

Synthesized coordination polymer (catalyst)

-

Nafion solution (5 wt%)

-

Isopropanol

-

Deionized water

-

Potassium hydroxide (KOH)

-

Working electrode (e.g., glassy carbon or carbon paper)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat

Procedure:

-

Catalyst Ink Preparation: Disperse a known amount of the coordination polymer powder in a mixture of deionized water, isopropanol, and Nafion solution. Sonicate the mixture to form a homogeneous catalyst ink.

-

Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode and allow it to dry at room temperature.

-

Electrochemical Measurements:

-

Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in a 1.0 M KOH electrolyte solution.

-

Perform linear sweep voltammetry (LSV) at a scan rate of, for example, 5 mV/s to measure the OER activity.

-

Record the potential at which a current density of 10 mA/cm² is achieved (overpotential, η₁₀).

-

Conduct chronoamperometry or chronopotentiometry to assess the long-term stability of the catalyst.

-

Measure electrochemical impedance spectroscopy (EIS) to investigate the charge transfer kinetics.

-

Protocol 3: Luminescence-Based Sensing of Metal Ions

This protocol outlines a general procedure for testing the sensing capability of a luminescent coordination polymer towards metal ions in a solution.

Materials:

-

Luminescent coordination polymer

-

Solvent (e.g., N,N-dimethylformamide or ethanol)

-

Stock solutions of various metal salts (e.g., nitrates or chlorides)

-

Fluorometer

Procedure:

-

Preparation of the Sensor Suspension: Disperse a small amount of the finely ground coordination polymer in the chosen solvent and sonicate to obtain a stable suspension.

-

Luminescence Measurement:

-

Record the emission spectrum of the coordination polymer suspension to determine its characteristic emission wavelength.

-

-

Sensing Experiment:

-

To the suspension of the coordination polymer, add small aliquots of the stock solution of a specific metal ion.

-

After each addition, record the emission spectrum.

-

Observe the change in luminescence intensity (quenching or enhancement).

-

-

Selectivity Test: Repeat the sensing experiment with a range of different metal ions to determine the selectivity of the sensor.

-

Quantitative Analysis: To determine the sensitivity, perform a titration experiment by adding increasing concentrations of the target metal ion and monitor the change in luminescence intensity. The data can be analyzed using the Stern-Volmer equation for quenching processes.

Visualizations

Caption: Workflow for the synthesis of a 2D coordination polymer.

Caption: Reversible guest-induced structural transformation in a coordination polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. Bifunctional porphyrin-based metal–organic polymers for electrochemical water splitting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]